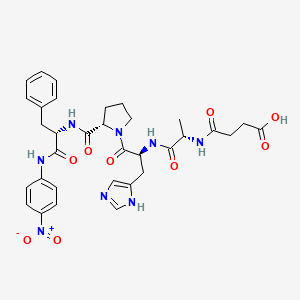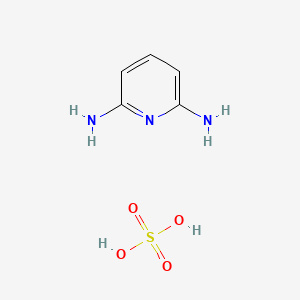
スクシンイミジル-アラニル-ヒスチジル-プロリル-フェニルアラニル-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-Ala-His-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, allowing for easy spectrophotometric detection.
科学的研究の応用
Suc-Ala-His-Pro-Phe-pNA is widely used in various fields of scientific research:
Chemistry: Used as a substrate to study the kinetics and specificity of proteases.
Biology: Employed in assays to measure protease activity in biological samples.
Medicine: Utilized in diagnostic assays to detect protease-related diseases.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.
作用機序
Target of Action
Suc-Ala-His-Pro-Phe-pNA is a chromogenic substrate that primarily targets a variety of enzymes, including elastase , chymotrypsin , cathepsin G , subtilisins , chymase , cyclophilin , and peptidyl-prolyl isomerase (PPIase) . These enzymes play crucial roles in various biological processes, such as protein degradation, immune response, and protein folding.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound, specifically at the peptide bond, resulting in the release of p-nitroaniline (pNA) . The release of pNA, which is yellow in color, can be measured spectrophotometrically, providing a means to quantify enzyme activity .
Biochemical Pathways
The biochemical pathways affected by Suc-Ala-His-Pro-Phe-pNA are those involving the target enzymes. For instance, elastase and chymotrypsin are involved in protein degradation pathways, cathepsin G plays a role in immune response pathways, and PPIases are involved in protein folding pathways .
Pharmacokinetics
Its solubility in various solvents like dmso and dmf suggests that it may have good bioavailability .
Result of Action
The cleavage of Suc-Ala-His-Pro-Phe-pNA by its target enzymes results in the release of pNA. This release can be quantified spectrophotometrically, providing a measure of the activity of the enzymes . Therefore, the compound serves as a useful tool for studying the function and activity of these enzymes.
Action Environment
The action of Suc-Ala-His-Pro-Phe-pNA can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the rate of cleavage of the compound . Additionally, the compound’s stability may be affected by light and moisture .
生化学分析
Biochemical Properties
Suc-Ala-His-Pro-Phe-pNA is known to interact with several enzymes and proteins. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .
Cellular Effects
The effects of Suc-Ala-His-Pro-Phe-pNA on cells are primarily related to its role as a substrate for various enzymes. By serving as a substrate, Suc-Ala-His-Pro-Phe-pNA can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Suc-Ala-His-Pro-Phe-pNA exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerases (PPIases) .
Temporal Effects in Laboratory Settings
In laboratory settings, Suc-Ala-His-Pro-Phe-pNA has been observed to have a shelf life of 3 years when stored desiccated at -10°C . It is recommended to prepare aqueous solutions of Suc-Ala-His-Pro-Phe-pNA immediately prior to use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-His-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Suc-Ala-His-Pro-Phe-pNA follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process involves:
Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.
化学反応の分析
Types of Reactions
Suc-Ala-His-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The key reactions include:
Hydrolysis: Enzymatic cleavage of the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH (around 7.4) and temperature (37°C).
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Can be induced using reducing agents like dithiothreitol (DTT).
Major Products Formed
Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically at 410 nm.
類似化合物との比較
Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.
N-Succinyl-L-phenylalanine p-nitroanilide: Used as a substrate for chymotrypsin and other proteases.
Uniqueness
Suc-Ala-His-Pro-Phe-pNA is unique due to its specific sequence, which allows for the study of proteases with particular substrate preferences. Its use of histidine and proline residues provides distinct structural features that can influence protease binding and activity.
特性
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZIINXZEQBCIF-YQMHAVPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)



![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)








